Product packaging for Stelletin A(Cat. No.:)

Stelletin A

Cat. No.: B1241701
M. Wt: 462.6 g/mol
InChI Key: CXOJYPVZDPNKAI-WJBIETBOSA-N
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Description

Significance of Marine Natural Products in Contemporary Biomedical Research

Marine environments, covering most of our planet, are a vast reservoir of unique and potent bioactive compounds. acs.org Organisms thriving in these diverse ecosystems, such as sponges, tunicates, and mollusks, produce a wide array of natural products, many of which possess complex chemical structures and significant biological activities. wisdomlib.orgfrontiersin.org These marine natural products (MNPs) have garnered substantial attention in biomedical research due to their potential as therapeutic agents for a range of human diseases, including cancer, inflammatory conditions, and infections. frontiersin.orgvaia.comresearchgate.net

The chemical diversity of MNPs is unparalleled, offering novel scaffolds that are often not found in terrestrial organisms. researchgate.net This structural novelty translates into unique mechanisms of action, making them a promising source for new drug discovery, especially in an era of growing drug resistance. frontiersin.org Marine sponges (phylum Porifera) are particularly prolific producers of these bioactive secondary metabolites. oup.comencyclopedia.pub The discovery of compounds like the antiviral nucleosides spongothymidine (B1329284) and spongouridine (B1667586) from the Caribbean sponge Tectitethya crypta in the 1950s laid the groundwork for marine natural product chemistry. encyclopedia.pub Today, numerous MNP-derived compounds are in clinical trials or have been approved as drugs, underscoring the critical role of marine biodiversity in modern medicine. frontiersin.org

Overview of Isomalabaricane Triterpenoids as a Distinct Chemical Class

Isomalabaricane triterpenoids are a rare and structurally distinct class of C30 metabolites primarily isolated from marine sponges. mdpi.comnih.gov They are characterized by a unique and highly strained tricyclic core, a 6,6,5-trans-syn-trans-perhydrobenz[e]indene system, which distinguishes them from the related malabaricane triterpenoids that possess a trans-anti-trans ring junction. nih.govminia.edu.egrsc.org This specific stereochemistry forces the central six-membered ring into a high-energy twist-boat conformation. minia.edu.egchemrxiv.org

Key structural features of isomalabaricanes typically include:

A keto group at position C-12. mdpi.comresearchgate.net

An oxygen-containing group at C-3. mdpi.comresearchgate.net

A long, polyunsaturated, or oxidized side chain at C-13. mdpi.comresearchgate.net

The isomalabaricane family is further classified into subgroups based on the structure of their side chains, such as stelletins, stelliferins, and globostellatic acids. encyclopedia.pubminia.edu.eg Many of these compounds have demonstrated potent biological activities, particularly cytotoxicity against various cancer cell lines, making them a subject of intense research interest. nih.govnih.govresearchgate.net

Historical Context of Stelletin A Discovery and Initial Scientific Interest

The first isolation of isomalabaricane triterpenes was reported from the Fijian sponge Jaspis stellifera and a Somalian sponge of the genus Stelletta. encyclopedia.pubbiorxiv.orgbiorxiv.org this compound, a yellow triterpenoid (B12794562) pigment, was first described as being isolated from the marine sponge Stelletta tenuis. chemrxiv.org It has also been isolated from sponges identified as Jaspis stellifera and Geodia japonica. biorxiv.orgmdpi.com

Initial scientific interest in this compound and its analogs was sparked by their potent biological activity. Early studies revealed that this compound exhibited powerful cytotoxic effects against murine leukemia (P388) cell lines at nanomolar concentrations. biorxiv.orgbiorxiv.org This high level of cytotoxicity, combined with the unique and challenging chemical structure, spurred further investigation into its mechanism of action and potential as an anticancer agent. acs.orgchemrxiv.org The significant and selective inhibitory activity of stelletins against various human tumor cell lines has solidified their importance as lead compounds in the search for new cancer therapies. acs.orgminia.edu.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O4 B1241701 Stelletin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

(3E,3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

InChI

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19-/t23-,24-,29-,30-/m0/s1

InChI Key

CXOJYPVZDPNKAI-WJBIETBOSA-N

SMILES

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

Isomeric SMILES

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C\2/C(=O)C[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)/C)/C

Canonical SMILES

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C

Synonyms

stellettin A

Origin of Product

United States

Origin, Isolation, and Structural Characterization Studies

Isolation of Stelletin A from Marine Sponge Genera

This compound has been primarily isolated from various species of marine sponges. nih.govmdpi.com The isomalabaricane triterpenoids, including this compound, were first reported from a Fijian collection of the sponge Jaspis stellifera and a Somalian Stelletta sp. mdpi.comscite.ai Since then, these compounds have been identified in several genera within the order Astrophorida, such as Rhabdastrella, Stelletta, Jaspis, and Geodia. mdpi.com

In 1994, this compound and its isomer, Stelletin B, were isolated from the sponge Stelletta tenuis collected off Hainan Island, China. nih.govnih.gov It was also identified as a yellow pigment from Jaspis stellifera. mdpi.com Further research has led to the isolation of this compound from other sponges, including Rhabdastrella globostellata and Geodia japonica. nih.govnih.gov Interestingly, a comprehensive review and re-examination of voucher specimens revealed that many sponges previously identified as Jaspis and Stelletta species were, in fact, Rhabdastrella globostellata. This suggests that isomalabaricane triterpenes are predominantly produced by Rhabdastrella species and possibly one Geodia species. researchgate.net

Table 1: Isolation of this compound from Marine Sponges

Sponge Genus Species Location of Collection Reference
Jaspis stellifera Fiji mdpi.commdpi.com
Stelletta tenuis Hainan Island, China nih.govnih.gov
Stelletta sp. Somalia mdpi.com
Rhabdastrella globostellata Philippines, South China Sea nih.govresearchgate.netnih.gov
Geodia japonica South China Sea nih.govresearchgate.net

Spectroscopic and Analytical Methodologies for Structural Elucidation of this compound

The precise molecular structure of this compound was determined through a combination of advanced spectroscopic and analytical techniques. nih.gov The general approach for elucidating the structure of terpenoids involves determining the molecular formula, identifying functional groups, assessing unsaturation, and conducting spectroscopic studies. scribd.com

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Fast Atom Bombardment (FABMS), was crucial in establishing the molecular formula of this compound as C₃₀H₃₈O₄. mdpi.compsu.edu Mass spectrometry works by measuring the mass-to-charge ratio of ions to determine the molecular weight and deduce the elemental composition of a compound. broadinstitute.orgyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC, played a pivotal role in assembling the complex carbon skeleton and assigning the stereochemistry of this compound. rsc.orgresearchgate.netacs.orgresearchgate.net NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. nptel.ac.in For instance, comparison of the ¹H NMR data of this compound with related isomalabaricane-type triterpenes helped to establish its extended conjugated system. psu.edu Ultraviolet (UV) spectroscopy also provided evidence for this conjugated system. psu.edu The complete structural and stereochemical assignment was ultimately achieved by analyzing this comprehensive spectral data and comparing it to related known compounds. nih.gov

Table 2: Key Spectroscopic Data for this compound

Technique Observation Inference
HRMS Molecular formula C₃₀H₃₈O₄ Determined the elemental composition.
UV Spectroscopy Revealed an extended conjugated system Indicated the presence of multiple double bonds in conjugation.
¹H and ¹³C NMR Detailed chemical shifts and coupling constants Elucidated the connectivity of atoms and the carbon skeleton.

Isomerization Phenomena Observed During Isolation and Characterization of this compound Analogs

A significant characteristic of isomalabaricane triterpenoids, including analogs of this compound, is their propensity to undergo isomerization, particularly at the C-13 double bond, upon exposure to light. mdpi.com This photoisomerization can lead to the formation of a mixture of 13E and 13Z isomers during the isolation and characterization process, often resulting in an equilibrated 1:1 mixture. mdpi.com

Initially, it was debated whether the 13Z isomers were natural constituents or artifacts of the isolation procedure. mdpi.comrsc.org However, analysis of a crude extract from a freshly collected sponge, Rhabdastrella aff. distincta, using ¹H NMR spectroscopy showed a predominance of the 13E-configuration. mdpi.com This finding suggests that the 13Z isomers are likely formed through isomerization during the extraction and purification steps. mdpi.com For example, this compound is the 13Z isomer, while Stelletin B is the corresponding 13E isomer. mdpi.commdpi.com This facile isomerization has been a notable consideration in the synthesis and study of these compounds, with some synthetic strategies leveraging this property to convert one isomer into another. sci-hub.se

Chemical Synthesis and Analog Development

Strategic Approaches to the Total Synthesis of Stelletin A

The journey toward the total synthesis of this compound has been marked by strategic innovation, overcoming significant hurdles associated with the construction of its unique tricyclic framework.

The central challenge in synthesizing this compound and related isomalabaricane triterpenoids is the construction of the exceptionally strained trans-syn-trans-perhydrobenz[e]indene core. nih.govchemrxiv.org This unorthodox 6-6-5 fused ring system severely limits the applicable synthetic methods and has necessitated the development of multi-generational strategies. acs.orgresearchgate.net

Initial efforts in the field focused on establishing this complex core. One early attempt by Virgil and coworkers successfully produced the desired trans-syn-trans-oriented perhydrobenz[e]indene via a chemoenzymatic method, but this pathway could not be advanced to the natural products. rsc.org The inherent strain in the system often leads to undesired isomerization in intermediates, a problem encountered in early synthetic attempts. sci-hub.se

A significant breakthrough was achieved with the first total syntheses of the related isomalabaricanes (±)-rhabdastrellic acid A and (±)-stelletin E. nih.govfigshare.com This first-generation approach, accomplished in 14 steps from commercial geranylacetone (B162166), established a viable, complexity-generating sequence to access the strained core. figshare.comresearchgate.net This racemic synthesis featured a series of unconventional yet effective transformations to build the highly strained motif. acs.orgresearchgate.netnih.gov

Building on this foundation, a second-generation strategy was developed to provide enantioselective access to these compounds, culminating in the total synthesis of (+)-Stelletin A. researchgate.netresearchgate.net This refined approach addressed the limitations of the initial racemic route, enabling the production of material suitable for biological investigations. sci-hub.se Concurrently, a complementary formal total synthesis of (±)-stelletins was reported, further expanding the toolkit for constructing the isomalabaricane skeleton. rsc.orgresearchgate.net This alternative route also focused on efficiently assembling the functionalized tricyclic core. rsc.org

Table 1: Key Strategic Milestones in Isomalabaricane Core Synthesis
Strategy GenerationKey AchievementCore Challenge AddressedNotable FeaturesCitations
Early Attempts Synthesis of the core skeletonConstruction of trans-syn-trans fusionChemoenzymatic method; faced issues in subsequent transformations. rsc.org
First Generation First total syntheses of (±)-rhabdastrellic acid A and (±)-stelletin ESelective and efficient access to the strained coreRacemic synthesis; rapid, complexity-generating sequence from geranylacetone. nih.gov, figshare.com
Second Generation First enantioselective total synthesis of (+)-Stelletin AAsymmetric synthesis providing biologically relevant enantiomerBuilt upon the first-generation route, incorporating enantiocontrol. researchgate.net, researchgate.net
Complementary Approach Formal total synthesis of (±)-stelletinsAlternative construction of the functionalized tricyclic coreUtilized a distinct set of key reactions to form the 6-6-5 system. rsc.org, researchgate.net

While the initial racemic synthesis of related isomalabaricanes was a landmark achievement, the goal of producing enantiomerically pure this compound for biological evaluation necessitated the development of an asymmetric route. sci-hub.se A second-generation synthesis was devised specifically to render the process enantioselective. acs.orgresearchgate.netresearchgate.net

The key to this enantioselective approach was to establish stereochemistry early in the synthesis. The strategy successfully employed a Sharpless asymmetric dihydroxylation of geranylacetone as a critical step. sci-hub.se This allowed for the creation of a chiral building block which was then carried through the synthetic sequence. Another key transformation was the diastereoselective methylation of a decalin-nitrile intermediate, which effectively installed the quaternary C8 stereocenter, a crucial element for controlling the stereochemistry of the tricyclic core. rsc.org The enantioselective synthesis of the trans-decalone intermediate, a core component of the A/B ring system, was another pivotal achievement in the route toward this compound. sci-hub.se

The successful construction of this compound and its core structure relied on the application of several powerful and, in some cases, unprecedented chemical reactions. nih.gov These transformations were essential for generating the high degree of molecular complexity and overcoming the energetic barriers associated with the strained target. illinois.edu

The first-generation synthesis pioneered a sequence featuring three key steps: nih.govfigshare.com

Reductive Radical Polyene Cyclization: This step was used to form the initial bicyclic ketone framework from an acyclic precursor, geranylacetone. sci-hub.seresearchgate.net

Oxidative Rautenstrauch Cycloisomerization: An unprecedented application of this reaction was used to construct the five-membered C-ring, forming the tricyclic core. nih.govfigshare.comresearchgate.net

Umpolung α-Substitution: A p-toluenesulfonylhydrazone intermediate underwent an umpolung (polarity-inverted) substitution with an in situ reductive transposition, a key step in functionalizing the core. nih.govfigshare.comresearchgate.net

A complementary synthetic strategy employed a different set of advanced reactions to build the tricyclic intermediate, including a diastereoselective Eschenmoser–Claisen rearrangement and an intramolecular [3+2] cycloaddition followed by reductive cleavage to form the five-membered ring. rsc.orgresearchgate.net

In the final stages of the synthesis, a late-stage Suzuki cross-coupling was used to append the complex polyene side chain to the isomalabaricane core, completing the total synthesis of this compound. rsc.orgsci-hub.se

Development of Enantioselective Synthesis Routes for this compound

Methodological Advancements in this compound Synthesis Research

The synthesis of this compound was not only a feat of strategic planning but also a showcase for modern chemical technologies that accelerate and improve the synthetic process.

Modern synthetic chemistry increasingly relies on advanced tools to rapidly solve complex problems. spirochem.com In the synthesis of this compound, high-throughput experimentation (HTE) proved invaluable for optimizing a critical late-stage reaction. researchgate.netresearchgate.net Specifically, the Suzuki coupling to attach the pyrone-containing side chain was challenging, and HTE methods were employed to rapidly screen a wide array of reaction conditions to find an optimal protocol. acs.orgsci-hub.senih.gov This approach allows for the simultaneous testing of multiple parameters, such as catalysts, ligands, bases, and solvents, significantly accelerating the identification of effective conditions compared to traditional one-by-one experimentation. spirochem.com The use of HTE was instrumental in finalizing the total synthesis by solving a key synthetic bottleneck under tight time constraints. sci-hub.seresearchgate.netresearchgate.net

Table 2: HTE Application in this compound Synthesis
Research AreaApplicationAdvantageCitation
Reaction Optimization Optimization of the late-stage Suzuki cross-coupling reaction for attaching the polyene side chain.Rapid screening of numerous reaction parameters (catalysts, ligands, bases) to identify optimal conditions for a challenging transformation. sci-hub.se, researchgate.net, acs.org, researchgate.net

Computational chemistry was an indispensable tool throughout the synthetic efforts toward this compound, aiding in both strategic design and structural confirmation. researchgate.netresearchgate.net Its application was crucial for navigating the complexities of the strained isomalabaricane system. sci-hub.seillinois.edu

Key applications included:

Stereochemical Assignment: Computational prediction of ¹³C NMR chemical shifts was used to definitively assign the structures of hydrocarbon diastereomers created during the synthesis. acs.orgsci-hub.senih.gov This was critical for verifying the stereochemistry of key intermediates. This method has also been used to confirm or correct the stereochemistry of newly isolated isomalabaricanes. mdpi.com

Informing Reaction Strategy: A relaxed surface scan conformational analysis was performed on an alkene intermediate. acs.orgsci-hub.seresearchgate.net This computational study provided insight into the molecule's preferred conformation, which successfully informed the design of a directed hydrogenation reaction to achieve the desired stereochemical outcome. nih.govresearchgate.net

Rationalizing Outcomes: Calculations helped to understand and rationalize reaction outcomes, guiding the development of the synthetic route and minimizing time-consuming empirical evaluation. researchgate.net

The tight integration of these computational techniques with benchtop experimentation was a key factor in the successful and logical progression toward the total synthesis of this compound. researchgate.netacs.org

Integration of High-Throughput Experimentation (HTE) for Reaction Optimization

Rational Design and Synthesis of this compound Analogs for Biological Inquiry

The exploration of this compound and its analogs for biological investigation has been historically challenged by the limited availability of these complex marine natural products. acs.orgchemrxiv.org However, recent advancements in total synthesis have paved the way for the generation of isomalabaricane triterpenoids, including this compound, Stelletin E, and Rhabdastrellic acid A, providing essential material for systematic biological evaluation and structure-activity relationship (SAR) studies. researchgate.netresearchgate.netrsc.org These investigations are crucial for identifying the specific structural features, or pharmacophore, responsible for the potent and selective cytotoxic properties of this class of compounds. acs.orgchemrxiv.org

A foundational principle guiding the rational design of this compound analogs emerged from preliminary SAR studies, which identified the highly strained trans-syn-trans perhydrobenz[e]indene core as indispensable for cytotoxic activity. researchgate.netsci-hub.se This discovery suggests that the unique three-dimensional architecture of the tricyclic nucleus is a critical determinant of the molecule's biological function. sci-hub.senih.gov Consequently, synthetic efforts have focused on preserving this core while modifying other parts of the molecule, such as the polyunsaturated side chain, to probe their influence on bioactivity. researchgate.net

Further research has highlighted the significance of the side chain's geometry. For instance, studies comparing geometric isomers have indicated that (13Z)-isomalabaricanes tend to exhibit greater cytotoxic activity than their (13E)-counterparts, pointing to the stereochemistry of the side chain as another key element for potent bioactivity. rsc.org

The biological evaluation of this compound and several naturally occurring analogs against various human cancer cell lines has provided valuable insights into their therapeutic potential. The data reveals potent cytotoxicity in the nanomolar range and notable selectivity against specific cancer types.

Table 1: Cytotoxicity of this compound in Various Cell Lines A comparative study of this compound's activity after 48 hours of exposure.

Cell LineDescriptionIC₅₀ (µg/mL)
B16Murine Melanoma0.15
TM3Mouse Leydig Cells0.8
HaCaTHuman Keratinocytes>10
HT29Human Colon Carcinoma>10
melan-aMouse Melanocytes>10
Data sourced from Liu, et al., 2012. researchgate.net

The cytotoxic profiles of other isomalabaricanes, such as Stelletin B and Stelletin E, further illuminate the structure-activity relationships within this family. These analogs have demonstrated particularly high potency against specific cancer cell lines, underscoring the selective nature of their activity. researchgate.netresearchgate.net

Table 2: Comparative Cytotoxicity of Isomalabaricane Analogs Cytotoxic activity of various stelletin-related compounds against selected human cancer cell lines.

CompoundCell LineDescriptionIC₅₀ / GI₅₀ (µM)
Stelletin BSF295Human Glioblastoma0.01
Stelletin BHCT-116 (p21-/-)Human Colon Tumor0.043
(-)-Stelletin EHCT-116 (p21-/-)Human Colon Tumor0.039
Isogeoditin AHepG2Human Liver Carcinoma7.53
Isogeoditin ASKMel2Human Skin Melanoma9.93
Data sourced from multiple studies. researchgate.netresearchgate.netrsc.org

Notably, Stelletin B exhibited a GI₅₀ concentration of 0.01 µM against the human glioblastoma cell line SF295, while showing significantly weaker activity against normal human cell lines (GI₅₀ > 10 µM), suggesting a favorable selectivity profile. researchgate.net Similarly, both Stelletin B and (-)-Stelletin E displayed potent cytotoxicity against p21-deficient HCT-116 human colon tumor cells. researchgate.net In contrast, a related analog, Isogeoditin A, showed only weak cytotoxic effects on HepG2 and SKMel2 cell lines. rsc.org These findings collectively advance the understanding of the isomalabaricane pharmacophore and provide a rational basis for the future design and synthesis of novel, potentially more effective, this compound derivatives for biological inquiry. acs.org

Structure Activity Relationship Sar Studies of Stelletin a and Isomalabaricane Analogs

Identification of Core Structural Elements Critical for Bioactivity

The isomalabaricane triterpenoids are a family of marine natural products recognized for their promising cytotoxic and antineoplastic properties. nih.govresearchgate.net At the heart of their structure lies a distinctive tricyclic system. SAR studies have consistently demonstrated that the core structural framework is the primary determinant of their bioactivity.

Isomalabaricanes are characterized by a trans-syn-trans-fused 6,6,5-tricyclic core, a keto group at the C-12 position of the C ring, and an oxygen-containing group at the C-3 position of the A ring. researchgate.net It is this specific and highly strained perhydrobenz[e]indene core that is essential for the cytotoxic activity observed in compounds like Stelletin A. nih.govsci-hub.seresearchgate.net

Research involving the synthesis of various analogs has confirmed the importance of this core. Analogs that deviate from this fundamental architecture, even with the retention of reactive functional groups in the side chain, exhibit a dramatic loss of potency. sci-hub.se For instance, synthetic intermediates or analogs lacking the complete and correctly fused tricyclic system were found to be almost entirely inactive when tested against cancer cell lines, underscoring that the core itself is a critical pharmacophore. sci-hub.se

Elucidation of the Role of trans-syn-trans Perhydrobenz[e]indene Core Stereochemistry in Activity

Beyond the mere connectivity of the atoms, the specific three-dimensional arrangement, or stereochemistry, of the perhydrobenz[e]indene core is a pivotal factor governing the bioactivity of this compound. nih.govgeeksforgeeks.orgbyjus.com The "unorthodox" and highly strained trans-syn-trans configuration of this tricycle is a defining feature of the isomalabaricane family and is vital for its potent biological effects. nih.govresearchgate.netresearchgate.net

The significance of this precise stereochemical arrangement has been highlighted through the synthesis and biological evaluation of stereoisomers (epimers) of this compound. In one study, this compound, possessing the natural trans-syn-trans stereochemistry, displayed potent cytotoxicity in the nanomolar range against glioblastoma (U251) and non-small cell lung cancer (A549) cell lines. sci-hub.se In stark contrast, its diastereomer, 9-epi-stelletin A, which differs only in the stereochemistry at one carbon center within the core, was found to be virtually inactive, even at high micromolar concentrations. sci-hub.se

This stark difference in activity between stereoisomers demonstrates that the specific spatial orientation of the fused ring system is crucial. sci-hub.sersc.org It is hypothesized that the rigid and unique 3D shape conferred by the trans-syn-trans stereochemistry is necessary for the molecule to bind effectively to its biological target(s), an interaction that is lost when the stereochemistry is altered. nih.govsci-hub.se

Table 1: Impact of Core Stereochemistry on Cytotoxicity

CompoundCore StereochemistryCytotoxicity (U251 & A549 cells)
This compoundtrans-syn-transPotent (nanomolar activity) sci-hub.se
9-epi-stelletin Atrans-syn-cis (epimer)Almost completely inactive sci-hub.se
Other Analogs (lacking the trans-syn-trans core)N/AAlmost completely inactive sci-hub.se

Systematic Investigation of Side-Chain Contributions to Biological Effects

While the tricyclic core and its stereochemistry are paramount, the side chain attached to this core also contributes to the biological profile of isomalabaricane triterpenoids. These compounds are often classified into subgroups based on the structure of their side chains. nih.govmdpi.com

The main classes include:

Stelletins : Characterized by a γ-pyrone or a related δ-lactone ring in the side chain. nih.govmdpi.com

Stelliferins : Typically feature side chains that are oxygenated, for example at the C-22 position. nih.govmdpi.com

Globostellatic acids : Possess a carboxyl group at the C-4 position of the core, which is a modification of the A-ring rather than the side chain, but distinguishes a major class. nih.govmdpi.com

Studies on various natural and synthetic analogs indicate that modifications to the side chain can modulate the potency and selectivity of the cytotoxic effects. For example, stelliferins A-F, which have different oxygenation patterns on their side chains, exhibit significant antineoplastic activity against murine lymphoma and human epidermoid carcinoma cells. biorxiv.orgbiorxiv.org This suggests that the biological targets can accommodate a degree of variation in the side chain structure.

Molecular and Cellular Mechanisms of Action of Stelletin a

Modulation of Cellular Proliferation and Viability in Research Models

Stelletin A, an isomalabaricane triterpenoid (B12794562) originally isolated from the marine sponge Geodia japonica, has demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines in preclinical research. mdpi.comnih.gov This has led to further investigation into its potential as a lead compound for anticancer drug development. nih.gov

Initial studies revealed that this compound is highly toxic to P388 leukemia cells. mdpi.com Subsequent research has shown its cytotoxic effects in human leukemia HL-60 cells. nih.gov A notable characteristic of the isomalabaricane triterpenoid family, including this compound, is their selective and potent ability to induce apoptosis in certain cancer cell lines, suggesting a specific mechanism of action rather than general toxicity. nih.govresearchgate.net

The broader family of stelletins has been evaluated against the National Cancer Institute's 60-cell line panel, with some members showing potent inhibitory activity. mdpi.com For instance, the related compound, Stelletin B, has been shown to inhibit the growth of various human cancer cell lines, including glioblastoma, non-small cell lung cancer, and bladder cancer, while exhibiting significantly less toxicity towards normal human cell lines. researchgate.netmdpi.comresearchgate.net This suggests a degree of selectivity for cancer cells. mdpi.com

The cytotoxic effects of this compound and its analogs are often mediated through the induction of programmed cell death pathways, including apoptosis and autophagy. researchgate.netmdpi.com For example, this compound has been shown to induce autophagy in human cancer cell lines. researchgate.netmdpi.com

Table 1: Cytotoxic Activity of this compound and Related Compounds in Selected Cancer Cell Lines This table is for informational purposes only and does not constitute medical advice.

Compound Cell Line Cell Type Measurement Value
This compound P388 Murine Leukemia ED₅₀ 0.001 µg/mL mdpi.com
This compound HL-60 Human Promyelocytic Leukemia IC₅₀ 0.4 µg/mL nih.gov
Stelletin B SF295 Human Glioblastoma GI₅₀ 0.01 µM mdpi.com
Stelletin B A549 Human Non-Small Cell Lung Cancer IC₅₀ 0.022 µM researchgate.net
Stelletin B K562 Human Chronic Myeloid Leukemia IC₅₀ 0.035 µM oncotarget.com

Analysis of Cell Cycle Regulation by this compound (e.g., G1 arrest)

Research on the broader family of stelletins indicates that they can modulate the cell cycle, a key process in cell proliferation. researchgate.net Specifically, the related compound Stelletin B has been shown to induce G1 phase cell cycle arrest in human non-small cell lung cancer (NSCLC) A549 cells. researchgate.netnih.gov This arrest of the cell cycle at the G1 checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. taylorandfrancis.com

The mechanism behind this G1 arrest by Stelletin B involves the modulation of key cell cycle regulatory proteins. researchgate.net Studies have shown that treatment with Stelletin B leads to a reduction in the expression of cyclin D1 and an increase in the expression of p27. researchgate.netnih.gov Cyclin D1 is a protein that promotes progression through the G1 phase, while p27 is a cyclin-dependent kinase inhibitor that blocks this progression. mdpi.com By downregulating cyclin D1 and upregulating p27, Stelletin B effectively puts a brake on the cell cycle machinery. researchgate.net

While these findings are for Stelletin B, the structural similarity and shared biological activities within the isomalabaricane triterpenoid family suggest that this compound may employ similar mechanisms to regulate cellular proliferation. researchgate.net

Induction of Programmed Cell Death Pathways

This compound and its analogs are potent inducers of programmed cell death, a crucial mechanism for eliminating cancerous cells. researchgate.netukrain.ua Research has shown that these compounds can trigger apoptosis through multiple interconnected pathways.

A central feature of apoptosis is the activation of a family of proteases called caspases, which execute the cell death program. proteopedia.org Studies on stelletin compounds have consistently demonstrated their ability to activate key executioner caspases, such as caspase-3 and caspase-7. researchgate.netmdpi.com For instance, Stelletin B treatment in human glioblastoma SF295 cells and oral squamous cell carcinoma (OSCC) cells resulted in increased activity of caspase-3/7. researchgate.netmdpi.com

The activation of these caspases leads to the cleavage of specific cellular substrates, one of the most important being Poly (ADP-ribose) polymerase (PARP). researchgate.net PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. mdpi.comnih.gov The cleavage of PARP into an 89 kDa fragment is often used as a biochemical marker of apoptosis. researchgate.net Research has shown that treatment with Stelletin B induces PARP cleavage in various cancer cell lines, including NSCLC A549 cells, glioblastoma SF295 cells, and OSCC cells. researchgate.netnih.govmdpi.com This indicates that the apoptotic pathway is indeed activated by these compounds.

The generation of reactive oxygen species (ROS) is another critical component of the apoptotic mechanism induced by stelletins. researchgate.netresearchgate.net ROS are highly reactive molecules that, at high levels, can cause significant damage to cellular components and trigger apoptosis. nih.govnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway of apoptosis, which is centered on the mitochondria. mdpi.com This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. oncotarget.com The ratio of these pro- to anti-apoptotic proteins is a critical determinant of a cell's susceptibility to apoptosis. oncotarget.com

Research on Stelletin B has shown that it can modulate the expression of these key apoptotic regulators. researchgate.netoncotarget.com In human chronic myeloid leukemia K562 cells, treatment with Stelletin B led to an increase in the expression of the pro-apoptotic proteins Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. oncotarget.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. oncotarget.com A similar upregulation of Bax and downregulation of Bcl-2 has been observed in other cancer models treated with related compounds. ug.edu.gh

In addition to the intrinsic pathway, this compound has been shown to engage the extrinsic pathway of apoptosis. nih.gov This pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. nih.govresearchgate.net

A study on human leukemia HL-60 cells demonstrated that this compound treatment led to an upregulation of FasL and the subsequent activation of caspase-3. nih.gov The Fas/FasL system is a critical signaling pathway that, when activated, triggers a caspase cascade, ultimately leading to apoptosis. nih.govgsea-msigdb.org This finding suggests that this compound can induce apoptosis through the activation of this specific death receptor pathway. nih.gov

Regulation of Apoptotic Modulator Protein Expression (e.g., Bax, Bcl-2)

Induction of Autophagy and its Interplay with Apoptosis

This compound is recognized for its capacity to induce autophagy, a cellular self-degradation process, which is intricately linked with apoptosis, or programmed cell death. researchgate.net The relationship between these two pathways is complex and can determine a cell's fate, with the balance between them often being context-dependent, varying by cell type and the nature of the cellular stress. mdpi.comnih.gov In some scenarios, autophagy can act as a survival mechanism, while in others, it can promote or lead to apoptosis. mdpi.comnih.gov The activation of autophagy can sometimes be a prerequisite for the induction of apoptosis in cancer cells. nih.gov

The formation of autophagic vacuoles is a hallmark of autophagy. nih.gov This process is typically visualized and confirmed through specialized microscopic techniques.

Monodansylcadaverine (MDC) Staining: MDC is a fluorescent dye that selectively accumulates in autophagic vacuoles, allowing for their visualization by fluorescence microscopy. nih.govconicet.gov.ar An increase in MDC-stained puncta or vesicles within the cytoplasm is indicative of enhanced autophagic activity. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution ultrastructural images of the cell, enabling the direct observation of autophagic structures. nih.govnih.gov This powerful technique can distinguish the characteristic double-membraned autophagosomes that engulf cytoplasmic contents, providing definitive morphological evidence of autophagy induction. researchgate.netnih.gov

While these methods are standard for detecting autophagy, specific published microscopic evidence detailing the effects of This compound on autophagic vacuole formation using MDC staining or TEM is not available in the provided search results. However, studies on the related compound, stellettin B, have shown a dose-dependent increase in MDC-labeled vacuoles and the appearance of autophagosomes in TEM images of treated cells. researchgate.net

The autophagic process is controlled by a set of autophagy-related genes (Atg) and can be monitored by tracking key protein markers. nih.govresearchgate.net

LC3B: Microtubule-associated protein 1 light chain 3B (LC3B) is a widely used marker for autophagosomes. nih.gov During autophagy, the cytosolic form (LC3B-I) is converted to a lipidated form (LC3B-II), which is recruited to the autophagosomal membrane. An increase in the LC3B-II/LC3B-I ratio is a reliable indicator of autophagosome formation. oncotarget.com

p62/SQSTM1: The protein p62, also known as sequestosome 1 (SQSTM1), acts as a receptor for cargo destined for autophagic degradation by binding to both ubiquitinated proteins and LC3B. nih.gov As a result, p62 is itself degraded during the autophagic process, so a decrease in p62 levels can indicate a functional autophagic flux. plos.org

Atg5: Autophagy-related 5 (Atg5) is essential for the elongation of the phagophore, the precursor to the autophagosome. nih.gov It forms a complex with Atg12, which is critical for the lipidation of LC3B. researchgate.net

While the induction of autophagy is a known effect of this compound, specific biochemical data from studies using this compound to characterize changes in LC3B, p62, or Atg5 levels are not detailed in the available search results. For the related compound stellettin B, western blot analyses have confirmed an increase in LC3B-II levels and modulation of p62 and Atg5, consistent with autophagy induction. researchgate.net

Microscopic Evidence of Autophagic Vacuole Formation (e.g., MDC staining, TEM)

Impact on Intracellular Signal Transduction Pathways

This compound's biological effects are mediated through its influence on crucial intracellular signaling networks that govern cell growth, proliferation, and survival.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell cycle, proliferation, and survival. wikipedia.orgmdpi.com This pathway is frequently overactive in cancer, promoting growth and inhibiting apoptosis. wikipedia.orgnih.gov The mTOR protein, a key component of this axis, acts as a master regulator of cellular metabolism and growth. nih.gov Inhibition of the PI3K/Akt/mTOR pathway is a known mechanism for inducing autophagy, as mTOR signaling negatively regulates the initiation of the autophagic process. nih.gov Research on the related compound stellettin B has demonstrated that its antitumor effects are exerted by targeting and blocking the PI3K/Akt/mTOR pathway. researchgate.net

The RAS/MAPK (Ras/Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. plos.org It is composed of a series of protein kinases that are activated in response to extracellular signals, ultimately leading to the phosphorylation of transcription factors that control gene expression. ug.edu.ghoncotarget.com Dysregulation of this pathway is a common feature in various cancers. While this compound was first identified in 1981, detailed investigations into its specific effects on the components of the RAS/MAPK pathway are not extensively documented in the provided search results. windows.net

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are membrane-bound enzyme complexes that are a major source of reactive oxygen species (ROS) in cells. ijbs.commdpi.com The activation of NADPH oxidase leads to the production of superoxide (B77818) anions, which can have diverse physiological and pathological effects. ijbs.commdpi.com The activity of the NOX complex is tightly regulated by the assembly of its cytosolic and membrane-bound subunits. mdpi.comnih.gov ROS produced by these enzymes can influence various signaling pathways and cellular processes. mdpi.comresearchgate.net While the modulation of NADPH oxidase activity can be a mechanism of action for various compounds, specific studies detailing the direct modulatory effect of This compound on this enzyme are not available in the searched literature.

Interference with DNA Repair Mechanisms (e.g., Homologous Recombination, BRCA1/2, RAD51)

While research into the specific molecular targets of this compound is ongoing, detailed mechanistic studies on the closely related isomalabaricane triterpenoid, Stelletin B, have provided significant insights into how this class of compounds interferes with crucial DNA repair pathways. These findings suggest a potential mechanism for this compound's cytotoxic activity. Research has shown that Stelletin B can sensitize glioblastoma (GBM) cells to DNA-damaging treatments by specifically impeding the homologous recombination (HR) repair pathway. nih.govnih.gov

Homologous recombination is a high-fidelity DNA repair mechanism essential for correcting DNA double-strand breaks (DSBs), a lethal form of DNA damage. wikipedia.org Key proteins in this pathway include BRCA1, BRCA2, and RAD51. plos.orgnih.gov The RAD51 recombinase, in particular, forms nuclear foci at damage sites and is a critical marker for HR activity. plos.orgvhio.net

Studies on Stelletin B demonstrated that it inhibits the expression of the HR repair factors BRCA1, BRCA2, and RAD51. nih.govnih.govcolab.ws This inhibition is achieved by promoting the proteasome-dependent degradation of the phosphoinositide 3-kinase catalytic subunit alpha (PI3Kα). nih.govnih.gov The subsequent deficiency in HR activity leads to an accumulation of DNA damage and augmented cell death when combined with DNA-damaging agents like temozolomide (B1682018) (TMZ) or ionizing radiation. nih.govcolab.ws In glioblastoma cells, treatment with Stelletin B was shown to block the TMZ-induced upregulation of BRCA1, BRCA2, and RAD51 proteins and strongly inhibit the formation of RAD51 foci following irradiation. nih.gov This suppression of the HR repair process renders cancer cells more vulnerable to treatments that rely on inducing DNA damage. researchgate.net

Table 1: Effect of Stelletin B on Key Homologous Recombination (HR) Proteins

Protein Target Effect of Stelletin B Treatment Mechanism of Action Cellular Outcome Source(s)
BRCA1 Expression inhibited/downregulated Downstream effect of PI3Kα degradation Impaired HR repair nih.gov
BRCA2 Expression inhibited/downregulated Downstream effect of PI3Kα degradation Impaired HR repair nih.gov
RAD51 Expression inhibited; formation of foci blocked Downstream effect of PI3Kα degradation Impaired HR repair, leading to increased DNA double-strand break stress nih.gov
PI3Kα Degradation promoted Mediated via the ubiquitin-proteasome pathway Inhibition of the PI3K/AKT/mTOR pathway and subsequent HR factor expression nih.govnih.gov

Upregulation of Cellular Death-Associated Kinases (e.g., DAPK2 for related compounds)

The Death-Associated Protein Kinase (DAPK) family are calcium/calmodulin-regulated serine/threonine kinases that play a significant role in mediating programmed cell death (apoptosis) and autophagy. mdpi.comnih.gov As indicated by the prompt, research into the upregulation of these kinases has been elucidated for related compounds, specifically Stelletin B.

In studies involving bladder cancer cells, Stelletin B (also referred to as SP-2) was found to induce cell death by activating an autophagy/DAPK2/apoptosis signaling cascade. researchgate.netnih.gov Treatment with Stelletin B led to a notable upregulation of both DAPK2 mRNA and protein expression. researchgate.net This increase in DAPK2 contributed to the compound's cytotoxicity and the induction of apoptosis. researchgate.net Knockdown of DAPK2 using shRNA was able to rescue the bladder cancer cells from Stelletin B-induced apoptosis, confirming the kinase's critical role in this pathway. nih.gov The upregulation of DAPK2 occurred in parallel with the induction of autophagy, suggesting a novel regulatory link where DAPK2 activation is part of a cascade that triggers multiple forms of cell death. nih.gov

Table 2: Role of DAPK2 in Stelletin B-Induced Cell Death

Kinase Effect of Stelletin B Treatment Observed Cellular Pathway Cellular Outcome Source(s)
DAPK2 mRNA and protein expression upregulated Activation of Autophagy/DAPK2/Apoptosis signaling cascade Induction of apoptosis and cytotoxicity in bladder cancer cells researchgate.netnih.gov

Broader Biological Activities and Pre Clinical Research Applications

Characterization of Selective Biological Activity Profiles in Cellular Systems

A defining characteristic of Stelletin A and the broader isomalabaricane family is their highly selective cytotoxicity against various cancer cell lines. nih.govresearchgate.net This selectivity suggests a targeted mechanism of action rather than indiscriminate toxicity. nih.gov Research, including data from the National Cancer Institute's (NCI) 60-cell line screen, has shown that the inhibitory activity of these compounds can vary by up to three orders of magnitude across different cell lines, underscoring their mechanistic specificity. nih.govresearchgate.net

In a comparative cytotoxicity study, this compound demonstrated significantly higher potency against certain cancer cells. researchgate.net For instance, after a 48-hour treatment, it inhibited the growth of murine B16 melanoma cells with an IC₅₀ value of 0.15 μg/mL and murine Leydig TM3 cells with an IC₅₀ of 0.8 μg/mL. researchgate.net In contrast, human immortalized HaCaT keratinocytes, human colon HT29 carcinoma cells, and normal mouse melanocyte melan-a cells were substantially less sensitive to the compound. researchgate.net

The selective nature of this compound class is further highlighted by studies on its geometric isomer, Stelletin B. Research on a panel of 39 human cancer cell lines found that Stelletin B was exceptionally potent against the human glioblastoma cell line SF295, with a GI₅₀ of 0.01 μM. nih.gov Conversely, it displayed very weak inhibitory activity against several normal human cell lines, including human mammary epithelial cells (HMEC), renal proximal tubule epithelial cells (RPTEC), normal human bronchial epithelial cells (NHBE), and human prostate epithelial cells (PrEC), all of which had GI₅₀ values greater than 10 μM. researchgate.netnih.gov This significant differential between cancer and normal cells underscores the selective cytotoxic profile of the stelletin family. nih.gov

CompoundCell LineCell TypeMeasurementValueSource
This compoundB16Murine MelanomaIC₅₀0.15 µg/mL researchgate.net
This compoundTM3Murine Leydig CellIC₅₀0.8 µg/mL researchgate.net
This compoundHT29Human Colon CarcinomaIC₅₀>10x B16 IC₅₀ researchgate.net
This compoundHaCaTHuman Keratinocyte (Immortalized)IC₅₀>10x B16 IC₅₀ researchgate.net
Stelletin BSF295Human GlioblastomaGI₅₀0.01 µM nih.gov
Stelletin BHMECNormal Human Mammary EpithelialGI₅₀>10 µM nih.gov
Stelletin BRPTECNormal Renal Proximal Tubule EpithelialGI₅₀>10 µM nih.gov

Antimicrobial Spectrum of Activity (e.g., against specific bacterial strains)

Detailed research specifically investigating the antimicrobial spectrum of this compound is limited in the currently available scientific literature. However, studies on closely related geometric isomers have provided some preliminary insights. Research into a series of isomalabaricanes, including isomers of this compound, detected moderate to strong antibacterial activities against the Gram-positive bacterium Streptococcus pyogenes. For these isomers, the minimum inhibitory concentrations (MICs) were reported to be in the range of 0.1-1.8 μg/mL. This finding suggests that the isomalabaricane scaffold may possess antibacterial properties, though further research is required to determine the specific antimicrobial profile of this compound itself.

Exploration in Advanced Pre-clinical Models for Mechanistic Insights (e.g., in vitro models, in vivo models for mechanistic studies like BBB penetrance in animal models)

The translation of in vitro findings into more complex biological systems has been explored through advanced pre-clinical models. This compound has been investigated in a murine model using B16F10 melanoma cells, confirming its growth-inhibiting activity in a more complex setting. researchgate.net

Of significant interest for mechanistic insights is the ability of this class of compounds to act on targets within the central nervous system. A major challenge in developing treatments for brain-related diseases is the blood-brain barrier (BBB), a highly selective barrier that prevents most therapeutic agents from reaching the brain. nih.govmdpi.com Pre-clinical research on Stelletin B has provided crucial insights in this area. Studies using both zebrafish and nude mouse orthotopic xenograft models of glioblastoma (GBM) have demonstrated that Stelletin B has the potential to rapidly penetrate the blood-brain barrier to exert its anti-glioblastoma effects. mdpi.com This BBB penetrance is a critical mechanistic feature, as it is a prerequisite for a compound to have a direct effect on brain tumors. nih.govfrontiersin.org While this finding is specific to Stelletin B, it highlights a key area of investigation for the stelletin class of triterpenoids.

CompoundPre-clinical ModelFinding / ApplicationSource
This compoundMurine B16F10 melanoma modelDemonstrated in vivo growth inhibition. researchgate.net
Stelletin BZebrafish and mouse glioblastoma (GBM) xenograft modelsShowed potential to penetrate the blood-brain barrier (BBB) for anti-GBM effects. mdpi.com

Synergistic Effects of this compound with Established Research Agents in Cellular Models

Combination therapy, where multiple agents are used together to achieve an enhanced therapeutic effect, is a cornerstone of modern biomedical research. mdpi.comjhoponline.com Such synergistic effects can lead to increased efficacy and the ability to overcome resistance mechanisms. mdpi.comnih.gov However, based on available scientific literature, there is currently limited to no published research specifically investigating the synergistic effects of this compound when combined with other established research agents or chemotherapeutics in cellular models. This remains an open area for future investigation to fully understand the potential applications of this compound.

Challenges and Future Research Directions

Strategies for Overcoming Material Scarcity for Extensive Research

A primary obstacle in the comprehensive study of Stelletin A and other isomalabaricanes is the scarcity of the material. nih.govacs.org Originally isolated from marine sponges such as Jaspis stellifera, Rhabdastrella globostellata, and Geodia japonica, the natural abundance of this compound is extremely low. mdpi.combiorxiv.orgnih.gov For instance, the concentration in the natural sponge source can be less than 0.012% of the sponge's wet weight, making large-scale extraction for extensive preclinical and clinical research unsustainable and ecologically damaging. mdpi.com This supply issue has significantly limited the exploration of its therapeutic potential. nih.govresearchgate.net

To circumvent this, significant efforts have been directed towards the chemical synthesis of this compound. Researchers have developed multi-step total syntheses to produce this compound and related compounds like Stelletin E and Rhabdastrellic acid A. researchgate.netnih.govacs.orgfigshare.comnih.gov These synthetic routes are often complex, tackling the challenge of constructing the highly strained and sterically congested trans-syn-trans perhydrobenz[e]indene core, a key feature of the isomalabaricane skeleton. nih.govacs.orgrsc.org

Key strategies and developments in the synthesis of this compound include:

De Novo Synthesis: The development of total synthesis pathways allows for the production of this compound from commercially available starting materials. acs.orgfigshare.comnih.gov

Enantioselective Synthesis: Second-generation synthetic approaches have successfully produced the specific enantiomer of this compound, which is crucial for studying its biological activity. nih.govacs.org

Advanced Synthetic Methods: Unconventional transformations, diastereoselective alkylations, and intramolecular cycloadditions have been employed to efficiently construct the complex tricyclic core. nih.govrsc.org

Computational Chemistry: Computational techniques, such as 13C NMR prediction and conformational analysis, have been instrumental in guiding synthetic strategies and confirming the structure of intermediates. nih.govacs.orgresearchgate.net

These synthetic advancements are critical for providing a reliable and scalable source of this compound, thereby enabling the in-depth biological and pharmacological investigations necessary to advance its research. acs.org

Definitive Elucidation of Undefined Molecular Targets and Binding Sites

While the potent biological effects of this compound are recognized, a complete understanding of its molecular mechanism of action remains largely unknown. researchgate.net Identifying the specific protein targets and the precise nature of their interactions is a critical area for future research. The high selectivity of isomalabaricanes for certain cancer cell lines suggests a specific mechanism of action rather than general toxicity. nih.gov

Current research points towards the PI3K/Akt signaling pathway as being involved in the effects of related compounds like Stellettin B. researchgate.net However, for this compound, the direct molecular targets responsible for its cytotoxic and other cellular effects have not been definitively identified. Future research will need to employ a variety of methods to uncover these targets and their binding sites.

Potential approaches for target identification and binding site mapping include:

Affinity Chromatography: Using a synthesized, tagged version of this compound as bait to capture its binding proteins from cell lysates.

Photoaffinity Labeling: A technique where a photoreactive group is incorporated into the this compound molecule to covalently link it to its target upon UV irradiation, allowing for subsequent identification. drughunter.com

Computational Docking and Molecular Dynamics: In silico methods can predict potential binding pockets on known proteins and simulate the interaction between this compound and its putative targets. nih.govopenaccessjournals.com

Mutational Analysis: Once a potential target is identified, site-directed mutagenesis can be used to alter specific amino acids in the proposed binding site to confirm their importance for the interaction. drughunter.com

Chemical Proteomics: Techniques like Thermal Release of Affinity Probes (TRAP) can identify protein targets by observing changes in their thermal stability upon binding to this compound. mdpi.com

Elucidating the direct molecular targets will provide a clearer understanding of how this compound exerts its effects and will be invaluable for the rational design of more potent and selective analogs. nih.gov

In-depth Characterization of Novel this compound-Mediated Cellular Processes

This compound has been shown to influence several key cellular processes, but a more profound characterization of these activities is necessary. The compound is known to induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov Furthermore, research on related compounds like Stellettin B suggests an induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases. researchgate.net

This compound has also been found to induce autophagy, a cellular process of degradation and recycling of cellular components, in murine melanoma cells. researchgate.net This was indicated by an increase in the expression of LC3-II, an autophagy marker. researchgate.net Another significant finding is the ability of Stellettin B to inhibit homologous recombination (HR), a major DNA repair pathway. nih.gov This suggests that this compound could act as a sensitizer (B1316253) for DNA-damaging cancer therapies. nih.gov

Future research should focus on a more detailed investigation of these and other potential cellular effects. Key areas for in-depth characterization include:

Cellular ProcessResearch FocusPotential Impact
Apoptosis Delineating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound. Identifying the key regulatory proteins involved.Understanding the precise mechanism of cancer cell killing.
Autophagy Determining the role of autophagy in this compound-induced cell death (pro-survival or pro-death). Investigating the interplay between autophagy and apoptosis.Clarifying the context-dependent role of autophagy in cancer therapy.
DNA Damage and Repair Confirming the inhibition of homologous recombination by this compound and exploring its effects on other DNA repair pathways like non-homologous end joining (NHEJ). nih.govDevelopment of combination therapies with radiation or chemotherapy. nih.gov
Cell Cycle Regulation Investigating the effects of this compound on cell cycle progression and the expression of key cell cycle regulators.Identifying mechanisms of cytostatic activity.
Metabolic Pathways Exploring the impact of this compound on cancer cell metabolism, such as glycolysis and mitochondrial respiration.Uncovering novel vulnerabilities in cancer cells.

A thorough understanding of these cellular processes will provide a comprehensive picture of this compound's biological activity and its potential therapeutic applications.

Development of Advanced Research Tools for Comprehensive Mechanism Analysis

To fully dissect the complex mechanisms of action of this compound, the development and application of advanced research tools are indispensable. researchgate.net While standard biological assays provide valuable information, more sophisticated tools are needed for a deeper and more dynamic understanding of the compound's interaction with cellular systems.

The creation of specialized chemical probes derived from the this compound scaffold is a key strategy. These probes can be designed for various applications:

Fluorescent Probes: By attaching a fluorescent dye to this compound, researchers can visualize its subcellular localization and track its movement within living cells in real-time.

Biotinylated Probes: These probes, which incorporate a biotin (B1667282) tag, are essential for affinity-based pull-down assays to identify binding partners. mdpi.com

Photo-crosslinking Probes: As mentioned earlier, these are powerful tools for covalently capturing and identifying direct molecular targets. drughunter.com

In addition to chemical probes, advanced analytical and computational methods are crucial:

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can provide a global view of protein expression changes in response to this compound treatment, offering clues to its mechanism. mdpi.com

High-Resolution Microscopy: Super-resolution imaging techniques can provide unprecedented detail of the subcellular localization of this compound and its effects on cellular structures.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can help to build comprehensive models of the cellular response to this compound, revealing network-level effects.

The development and application of these advanced tools will enable a more holistic and detailed analysis of this compound's mechanism of action, moving beyond a linear pathway to a systems-level understanding. euacademic.orgslideshare.net

Outlook on Scaffold Diversification and Optimization for Enhanced Research Utility

The isomalabaricane scaffold of this compound presents a unique and complex chemical architecture that is essential for its biological activity. nih.govresearchgate.net Preliminary structure-activity relationship (SAR) studies have shown that the core trans-syn-trans perhydrobenz[e]indene structure is critical for its cytotoxic effects. nih.govresearchgate.netnih.gov This provides a foundation for future scaffold diversification and optimization efforts aimed at creating new analogs with improved properties for research and therapeutic development.

The goal of scaffold diversification is to systematically modify the this compound structure to explore the chemical space around it. This can lead to the discovery of new compounds with:

Enhanced Potency and Selectivity: By making small modifications to the scaffold, it may be possible to increase the compound's affinity for its target and reduce off-target effects.

Improved Pharmacokinetic Properties: Analogs can be designed to have better solubility, metabolic stability, and bioavailability.

Novel Biological Activities: Scaffold diversification may lead to compounds with entirely new mechanisms of action or the ability to modulate different cellular pathways.

Computational modeling and SAR studies are central to guiding the rational design of new analogs. oncodesign-services.com By understanding which parts of the molecule are essential for activity and which can be modified, chemists can focus their synthetic efforts on the most promising areas. The modular nature of the total synthesis of this compound is advantageous for creating a library of analogs by changing the building blocks used in the synthesis. nih.govresearchgate.net

Future research in this area will likely involve:

Generation of Focused Libraries: Creating small, diverse libraries of this compound analogs to systematically probe the SAR. chimia.ch

Target-Oriented Synthesis: Designing new analogs based on the structure of the identified molecular target to optimize binding interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models: Using computational methods to build models that can predict the activity of new analogs before they are synthesized. oncodesign-services.com

Through a concerted effort in scaffold diversification and optimization, the research utility of the isomalabaricane class of compounds can be significantly expanded, potentially leading to the development of novel research probes and therapeutic candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.